Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- is an organic compound with the molecular formula C18H16N4O7S2. This compound is known for its applications in various fields, including organic synthesis and industrial processes. It is characterized by the presence of both amino and nitro functional groups attached to a benzenesulfonic acid moiety, making it a versatile intermediate in chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- typically involves the nitration of aniline derivatives followed by sulfonation. One common method includes the nitration of 4-nitroaniline, which is then subjected to sulfonation using sulfuric acid to introduce the sulfonic acid group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like chlorosulfonic acid are used for sulfonation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonic acids, nitroanilines, and amino derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- involves its interaction with various molecular targets. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its transport across biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid
- 2-Amino-5-methyl-benzenesulfonic acid
- 4-Amino-benzenesulfonic acid monosodium salt
Uniqueness
Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and a potential candidate for drug development .
Eigenschaften
CAS-Nummer |
6470-52-6 |
---|---|
Molekularformel |
C12H11N3O5S |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
2-amino-5-(4-nitroanilino)benzenesulfonic acid |
InChI |
InChI=1S/C12H11N3O5S/c13-11-6-3-9(7-12(11)21(18,19)20)14-8-1-4-10(5-2-8)15(16)17/h1-7,14H,13H2,(H,18,19,20) |
InChI-Schlüssel |
CMMPSUASJUXJCV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=CC(=C(C=C2)N)S(=O)(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1NC2=CC(=C(C=C2)N)S(=O)(=O)O)[N+](=O)[O-] |
6470-52-6 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.